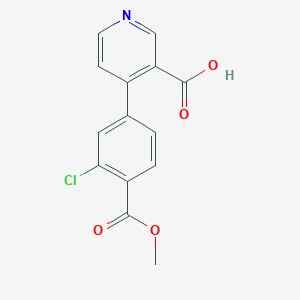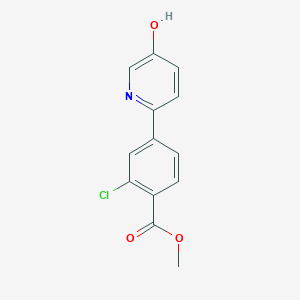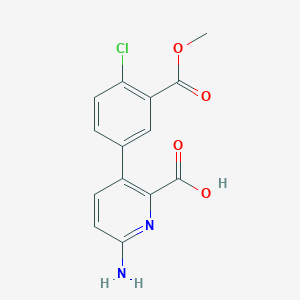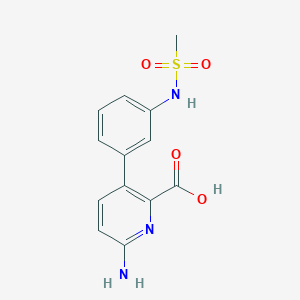
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid (4-MTPN) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-MTPN has been found to possess a wide range of biochemical and physiological effects, and its molecular structure has been determined to be a nicotinic acid derivative.
科学研究应用
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for studying the structure and function of various proteins, including the nicotinic acetylcholine receptor and the serotonin transporter. 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on the nervous system, and to investigate the role of nicotinic acid derivatives in the regulation of cellular processes.
作用机制
The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood. It is believed to act as an agonist of the nicotinic acetylcholine receptor, and as an inhibitor of the serotonin transporter. It is believed that 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% binds to these receptors and transporters, resulting in an increase in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as serotonin and dopamine, and to inhibit the reuptake of these neurotransmitters. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and neuroprotective effects.
实验室实验的优点和局限性
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to be stable in a variety of laboratory conditions, and it has been found to be non-toxic to cells. However, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is a relatively weak agonist of the nicotinic acetylcholine receptor, and it is not selective for its target receptors.
未来方向
There are several potential future directions for research on 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential therapeutic applications. Another potential direction is to develop more selective and potent agonists of the nicotinic acetylcholine receptor. Additionally, further research could be done to develop novel methods of synthesizing 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential applications in drug delivery and drug design.
合成方法
The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is a multi-step process that begins with the reaction of 2,5-difluorobenzaldehyde with 2-methoxy-5-chlorobenzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP) and acetic acid. This reaction yields a 2,5-difluorobenzyl alcohol, which is then reacted with 2-chloropyridine in the presence of triethylamine (TEA) and acetic anhydride to produce the desired 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% product.
属性
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(14(15,16)17)6-10(12)9-4-5-18-7-11(9)13(19)20/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLPOZKAJBDNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692777 |
Source


|
| Record name | 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-22-7 |
Source


|
| Record name | 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415652.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415664.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)


![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)





